Hexopyrronium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

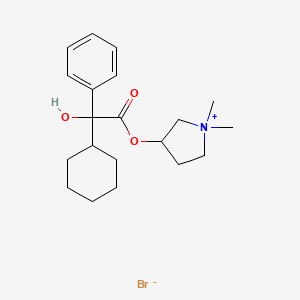

Hexopyrronium bromide is a quaternary ammonium compound with the molecular formula C20H30BrNO3 . It is known for its anticholinergic properties and is used primarily as an antihistaminic agent. The compound has a molecular weight of 412.361 Da and is recognized for its ability to inhibit gastric secretions .

準備方法

合成経路と反応条件: ヘキソピロニウム臭化物は、α-シクロペンチルマンデル酸を1-メチル-3-ピロリジノールとエステル化し、次いで臭化メチルで四級化するという多段階プロセスで合成できます。 この反応は通常、ジメチルホルムアミドを溶媒とし、カルボニルジイミダゾールを縮合剤として使用します .

工業的生産方法: ヘキソピロニウム臭化物の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。このプロセスでは、反応条件を慎重に制御して、高収率と高純度を確保します。 最終生成物は、しばしば有機溶媒から再結晶化して、医薬品品質基準を満たします .

化学反応の分析

反応の種類: ヘキソピロニウム臭化物は、次のような様々な化学反応を起こします。

置換反応: 臭化物イオンは、他の求核剤で置換することができます。

酸化と還元: この化合物は、特定の条件下で酸化還元反応に参加することができます。

一般的な試薬と条件:

置換反応: 一般的には、水酸化物イオンや他のハロゲン化物などの求核剤を含む。

酸化と還元: 一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれる。

主な生成物:

置換反応: 生成物は、使用する求核剤によって異なる。

酸化と還元: 生成物は、特定の反応条件と試薬によって異なる.

科学的研究の応用

ヘキソピロニウム臭化物は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準品として使用される。

生物学: 細胞過程への影響を研究し、生化学アッセイにおけるツールとして使用される。

医学: 特に消化器疾患の治療や抗ヒスタミン薬としての治療効果の可能性について調査されている。

作用機序

ヘキソピロニウム臭化物は、ムスカリン受容体を競合的に遮断することで作用し、コリン作動性伝達を阻害します。この作用は胃液分泌を減らし、平滑筋に抗けいれん作用をもたらします。 この化合物は、M1受容体に対して高い親和性を持ち、次にM3、M2/M4、そしてM5受容体に対して親和性を持つ .

類似化合物:

グリコピロニウム臭化物: 抗コリン作用が類似した別の第四級アンモニウム化合物。

アトロピン: 各種の医療用途で使用される、よく知られた抗コリン薬。

スコポラミン: 主に制吐剤と抗けいれん剤として使用される。

ユニークな点: ヘキソピロニウム臭化物は、その特定の受容体親和性プロファイルと、中枢神経系への有意な影響なしに胃液分泌を減らす効果においてユニークです。 これは、最小限の副作用で消化器疾患を治療するのに特に役立ちます .

類似化合物との比較

Glycopyrronium Bromide: Another quaternary ammonium compound with similar anticholinergic properties.

Atropine: A well-known anticholinergic agent used for various medical applications.

Scopolamine: Used primarily for its antiemetic and antispasmodic effects.

Uniqueness: Hexopyrronium bromide is unique in its specific receptor affinity profile and its effectiveness in reducing gastric secretions without significant central nervous system effects. This makes it particularly useful in treating gastrointestinal disorders with minimal side effects .

特性

CAS番号 |

3734-12-1 |

|---|---|

分子式 |

C20H30BrNO3 |

分子量 |

412.4 g/mol |

IUPAC名 |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

YEVVXURMULIHJU-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |

正規SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hexopyrronium bromide; Hexopyrronii bromidum |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。